The Synthesis and Purification of CEP-28122 Mesylate Salt: A Technical Overview
The Synthesis and Purification of CEP-28122 Mesylate Salt: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in various cancers. As a diaminopyrimidine derivative, its chemical structure allows for high-affinity binding to the ALK kinase domain, leading to the inhibition of its downstream signaling pathways and subsequent anti-tumor activity. This technical guide provides a comprehensive overview of the available information on CEP-28122, with a focus on its chemical properties, biological activity, and the signaling pathways it modulates. While a detailed, publicly available, step-by-step synthesis and purification protocol for CEP-28122 mesylate salt remains proprietary, this document outlines a representative synthetic approach for structurally related diaminopyrimidine compounds to provide valuable insights for researchers in the field.
Introduction to CEP-28122
CEP-28122 is a second-generation ALK inhibitor developed to address resistance to earlier inhibitors like crizotinib. It demonstrates significant potency against both wild-type and mutated forms of the ALK enzyme. The mesylate salt form of CEP-28122 is often utilized to improve its solubility and bioavailability.
Chemical Structure:
(1S,2S,3R,4R)-3-((5-chloro-2-(((S)-1-methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl)amino)pyrimidin-4-yl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxamide methanesulfonate
Quantitative Biological Data
The biological activity of CEP-28122 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay Type | Reference |
| IC | 1.9 ± 0.5 nM | Enzyme-based TRF assay | |
| IC | 46 ± 10 nM | Enzyme-based assay | |
| Cellular IC | 20 nM | Karpas-299 cell line |
Table 1: In Vitro Inhibitory Activity of CEP-28122
| Animal Model | Dosage | Outcome | Reference |
| SCID mice with Sup-M2 tumor xenografts | 3, 10, or 30 mg/kg orally (24 days) | Dose-dependent antitumor activity | |
| Mice with ALK-positive tumor xenografts | 30 mg/kg single oral dose | >90% inhibition of ALK tyrosine phosphorylation for over 12 hours | |
| Mice with ALK-positive tumor xenografts | 30 mg/kg twice daily | Complete/near-complete tumor regressions |
Table 2: In Vivo Efficacy of CEP-28122
ALK Signaling Pathway and Mechanism of Action of CEP-28122
CEP-28122 exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks the activation of downstream signaling cascades crucial for cancer cell proliferation and survival. The primary pathways affected include the STAT3, PI3K/AKT, and RAS/MAPK pathways.
Chemical Synthesis and Purification of CEP-28122 Mesylate Salt: A Representative Approach
While the specific, detailed synthesis and purification protocol for CEP-28122 mesylate salt is not publicly available, a general and representative synthetic strategy for similar 2,4-diaminopyrimidine-based ALK inhibitors can be outlined. This often involves a convergent synthesis approach.
Representative Synthetic Workflow
The synthesis can be conceptually divided into the preparation of three key fragments: the diaminopyrimidine core, the bicyclo[2.2.1]heptene amine side chain, and the substituted tetrahydro-benzoannulene aniline (B41778) derivative. These fragments are then coupled to form the final compound.
Experimental Protocols (Representative)
The following are generalized, representative protocols for the key steps in the synthesis of a diaminopyrimidine compound, which should be adapted and optimized for the specific synthesis of CEP-28122.
Protocol 1: Synthesis of the Diaminopyrimidine Intermediate (Nucleophilic Aromatic Substitution)
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Reaction Setup: To a solution of 2,4,5-trichloropyrimidine in a suitable aprotic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., diisopropylethylamine).
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Amine Addition: Add a solution of the bicyclo[2.2.1]heptene amine derivative dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Protocol 2: Synthesis of CEP-28122 Free Base (Final Coupling)
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Reaction Setup: Dissolve the diaminopyrimidine intermediate and the substituted tetrahydro-benzoannulene aniline derivative in a suitable solvent (e.g., 2-butanol (B46777) or dioxane) in a sealed reaction vessel.
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Catalysis: Add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., Xantphos), followed by a base (e.g., cesium carbonate).
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Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) for several hours.
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Reaction Monitoring: Monitor the reaction progress by LC-MS.
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Work-up and Purification: Upon completion, cool the reaction mixture, filter through celite, and concentrate. Purify the crude product by flash chromatography.
Protocol 3: Purification and Mesylate Salt Formation
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Final Purification: The synthesized free base of CEP-28122 can be further purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity (>99%).
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Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol).
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Acid Addition: Add a stoichiometric amount of methanesulfonic acid (dissolved in a minimal amount of the same solvent) dropwise to the solution of the free base while stirring.
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Crystallization: The mesylate salt may precipitate directly from the solution. If not, the solvent can be slowly evaporated, or an anti-solvent (e.g., diethyl ether or hexane) can be added to induce crystallization.
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Isolation: Collect the crystalline solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield the final CEP-28122 mesylate salt.
Conclusion
CEP-28122 is a highly effective ALK inhibitor with a well-characterized biological profile. While the precise details of its commercial synthesis and purification are proprietary, the information presented in this guide provides a solid foundation for researchers working with this compound or developing similar targeted therapies. The representative synthetic protocols and signaling pathway diagrams offer valuable insights into the chemistry and mechanism of action of this important anti-cancer agent. Further research into novel synthetic routes and purification techniques could lead to more efficient production and potentially new therapeutic applications.
